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molecular formula C8H8BrClO B8364072 [2-(Bromomethyl)-3-chlorophenyl]methanol

[2-(Bromomethyl)-3-chlorophenyl]methanol

Cat. No. B8364072
M. Wt: 235.50 g/mol
InChI Key: RBPXWQFAGCSQAC-UHFFFAOYSA-N
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Patent
US08476301B2

Procedure details

Dichloromethane (10 ml) was added to methyl 2-(bromomethyl)-3-chlorobenzoate obtained in Example 10c (500 mg, 1.9 mmol), a 1.04 M diisobutylaluminum hydride/n-hexane solution (4.57 ml, 4.75 mmol) was added at −78° C., followed by stirring for one hour under a nitrogen atmosphere. A saturated aqueous Rochelle salt solution and tert-butyl methyl ether were added, followed by extraction with tert-butyl methyl ether. The organic layer was washed with brine, dried over magnesium sulfate and then allowed to pass through a silica gel pad. The eluate was concentrated to give the title compound (440 mg, yield 98.3%).
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
500 mg
Type
reactant
Reaction Step One
Name
diisobutylaluminum hydride n-hexane
Quantity
4.57 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
98.3%

Identifiers

REACTION_CXSMILES
ClCCl.[Br:4][CH2:5][C:6]1[C:15]([Cl:16])=[CH:14][CH:13]=[CH:12][C:7]=1[C:8](OC)=[O:9].[H-].C([Al+]CC(C)C)C(C)C.CCCCCC.[C@H](O)(C([O-])=O)[C@@H](O)C([O-])=O.[Na+].[K+]>COC(C)(C)C>[Br:4][CH2:5][C:6]1[C:15]([Cl:16])=[CH:14][CH:13]=[CH:12][C:7]=1[CH2:8][OH:9] |f:2.3.4,5.6.7|

Inputs

Step One
Name
Quantity
10 mL
Type
reactant
Smiles
ClCCl
Name
Quantity
500 mg
Type
reactant
Smiles
BrCC1=C(C(=O)OC)C=CC=C1Cl
Step Two
Name
diisobutylaluminum hydride n-hexane
Quantity
4.57 mL
Type
reactant
Smiles
[H-].C(C(C)C)[Al+]CC(C)C.CCCCCC
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[C@@H]([C@H](C(=O)[O-])O)(C(=O)[O-])O.[Na+].[K+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
COC(C)(C)C

Conditions

Stirring
Type
CUSTOM
Details
by stirring for one hour under a nitrogen atmosphere
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
followed by extraction with tert-butyl methyl ether
WASH
Type
WASH
Details
The organic layer was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
The eluate was concentrated

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
BrCC1=C(C=CC=C1Cl)CO
Measurements
Type Value Analysis
AMOUNT: MASS 440 mg
YIELD: PERCENTYIELD 98.3%
YIELD: CALCULATEDPERCENTYIELD 98.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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